molecular formula C19H23Cl2N3O3S2 B2476172 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 324541-15-3

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2476172
CAS No.: 324541-15-3
M. Wt: 476.43
InChI Key: JXTDOPMGIPAMGK-UHFFFAOYSA-N
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Description

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H23Cl2N3O3S2 and its molecular weight is 476.43. The purity is usually 95%.
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Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2N3O3S2/c1-13-2-7-17-16(12-13)22-19(28-17)23-18(25)14-3-5-15(6-4-14)29(26,27)24(10-8-20)11-9-21/h3-6,13H,2,7-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTDOPMGIPAMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H23Cl2N3O3S2C_{19}H_{23}Cl_2N_3O_3S_2, and it features a complex structure that includes both sulfamoyl and benzothiazole moieties. Its structural characteristics suggest potential reactivity as an alkylating agent, which is a common mechanism of action for many anticancer drugs.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to 4-[bis(2-chloroethyl)sulfamoyl] derivatives. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines:

  • A549 (Lung Cancer) : IC50 values ranged from 2.12 to 6.75 µM across different assays.
  • HCC827 (Lung Cancer) : IC50 values were observed at 5.13 µM in 2D assays and higher in 3D formats.
  • NCI-H358 (Lung Cancer) : Notable activity with IC50 values around 0.85 µM in 2D assays.

These findings suggest that derivatives with similar structures may exhibit comparable or enhanced antitumor efficacy .

The proposed mechanisms through which these compounds exert their antitumor effects include:

  • DNA Intercalation : The compounds have been shown to bind within the minor groove of DNA, which can disrupt replication and transcription processes.
  • Histone Deacetylase Inhibition : Some derivatives have been identified as potent inhibitors of HDAC enzymes, particularly HDAC3, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

Antimicrobial Activity

In addition to antitumor effects, compounds similar to this compound have exhibited antimicrobial properties . Testing against various bacterial strains revealed:

  • Effective inhibition against Gram-positive bacteria such as Staphylococcus aureus.
  • Activity against Gram-negative bacteria like Escherichia coli.

These results indicate the potential for developing new antimicrobial agents based on this compound's structure .

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds in clinical settings:

  • Xenograft Models : In vivo studies using xenograft models demonstrated significant tumor growth inhibition (TGI) rates exceeding 48% when treated with related sulfonamide derivatives.
  • Combination Therapies : Research showed that combining these compounds with standard chemotherapy agents like taxol enhanced overall anticancer efficacy, suggesting a synergistic effect .

Scientific Research Applications

Overview

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with significant potential in various scientific and medical fields. Its unique structure includes a sulfamoyl group and a benzothiazole moiety, which contribute to its biological activity. This article explores its applications in medicinal chemistry, particularly in anticancer and antimicrobial research.

Anticancer Activity

The compound has shown promising results in anticancer applications. Research indicates that derivatives of sulfamoyl compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, studies on similar compounds demonstrated their ability to induce apoptosis in human cancer cell lines such as HCT-116 and MCF-7 . The mechanism involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.

Case Study:
In one study, a series of benzenesulfonamide derivatives were synthesized and evaluated for their anticancer properties. Compounds similar to this compound showed IC50 values below 100 μM against several cancer cell lines . The presence of the benzothiazole structure was crucial for enhancing the cytotoxicity.

Antimicrobial Properties

The compound's structural features also suggest potential antimicrobial activity. Sulfamoyl derivatives have been reported to inhibit bacterial growth by targeting specific metabolic pathways within bacteria . This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.

Case Study:
Research on sulfonamide derivatives indicated that they possess antibacterial and anti-biofilm activities. These compounds were effective against various bacterial strains, demonstrating their potential as therapeutic agents . The ability to disrupt biofilm formation is particularly significant in treating chronic infections.

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis involves sequential functionalization of the benzamide core, sulfamoyl group introduction, and coupling with the tetrahydrobenzothiazole moiety. Key steps include:

  • Sulfamoylation : Reacting 4-chlorosulfonylbenzoyl chloride with bis(2-chloroethyl)amine under anhydrous conditions (e.g., dry dichloromethane) at 0–5°C to prevent side reactions .
  • Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the tetrahydrobenzothiazole amine to the activated carboxyl group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Purification : Employ column chromatography (gradient elution) and recrystallization (ethanol/water) to isolate high-purity product. Yield optimization requires precise stoichiometric control and inert atmospheres for moisture-sensitive steps .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm sulfamoyl group integration (δ 3.5–4.0 ppm for chloroethyl CH2_2) and benzothiazole aromatic protons (δ 7.0–8.5 ppm). Compare with computed spectra for validation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]+^+ = 502.4 g/mol) and detects impurities .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95% required for biological assays) .

Basic: What preliminary biological assays are recommended to evaluate its anticancer potential?

Methodological Answer:

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include cisplatin as a positive control and normalize results to cell viability (%) .
  • Selectivity : Compare IC50_{50} values with non-cancerous cells (e.g., HEK293) to assess therapeutic index .
  • Alkylation Assays : Quantify DNA crosslinking via comet assays or HPLC-based detection of alkylated guanine adducts .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Chloroethyl Groups : Replace with other alkylating agents (e.g., methyl or fluoropropyl) to compare DNA damage efficacy. Use molecular docking to predict binding to DNA minor grooves .
  • Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 5-methyl position to enhance electrophilicity. Monitor changes via Hammett plots .
  • Sulfamoyl Linker : Test hydrolytic stability at physiological pH (7.4) using LC-MS to identify degradation products .

Advanced: What computational strategies elucidate its mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with DNA topoisomerase II or tubulin. Validate with free energy calculations (MM-PBSA) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-DNA complexes. Analyze RMSD and hydrogen bond persistence .
  • QSAR Modeling : Develop predictive models using descriptors like logP and topological polar surface area (125 Å2^2) to optimize bioavailability .

Advanced: How can researchers address stability and degradation under experimental storage conditions?

Methodological Answer:

  • Degradation Pathways : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Identify hydrolysis products (e.g., sulfonic acid derivatives) .
  • Storage Recommendations : Lyophilize and store at -20°C under argon. Use amber vials to prevent photodegradation of the benzothiazole moiety .

Advanced: What strategies resolve contradictions in reported bioactivity across similar analogs?

Methodological Answer:

  • Meta-analysis : Compare IC50_{50} data from multiple studies (e.g., benzothiazole vs. benzoxazole derivatives) using ANOVA to identify statistically significant trends .
  • Experimental Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .

Advanced: How do researchers evaluate in vivo toxicity and pharmacokinetics?

Methodological Answer:

  • Acute Toxicity : Dose escalation in murine models (OECD 423). Monitor organ histopathology and serum biomarkers (ALT, creatinine) .
  • Pharmacokinetics : LC-MS/MS quantifies plasma concentration-time profiles. Calculate AUC, t1/2_{1/2}, and bioavailability. Compare intravenous vs. oral administration .

Advanced: What formulation challenges arise due to its physicochemical properties?

Methodological Answer:

  • Solubility Enhancement : Use cyclodextrin complexes or nanoemulsions (particle size <200 nm via dynamic light scattering) .
  • Permeability : Assess Caco-2 monolayer transport to predict intestinal absorption. Apply PAMPA for passive diffusion modeling .

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